molecular formula C21H18ClNO2S3 B336259 8-chloro-5-(4-ethoxybenzoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

8-chloro-5-(4-ethoxybenzoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

Cat. No.: B336259
M. Wt: 448 g/mol
InChI Key: GZFYTACMCUIZED-UHFFFAOYSA-N
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Description

The compound 8-chloro-5-(4-ethoxybenzoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a quinoline core, a dithiolo ring, and an ethoxyphenyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-5-(4-ethoxybenzoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Dithiolo Ring: The dithiolo ring can be introduced via a cyclization reaction involving a suitable dithiol compound and the quinoline derivative.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be attached through a Friedel-Crafts acylation reaction using ethoxybenzene and an appropriate acyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

8-chloro-5-(4-ethoxybenzoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione: can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxide, sulfone.

    Reduction: Alcohol.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

8-chloro-5-(4-ethoxybenzoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving quinoline derivatives.

    Medicine: Potential therapeutic applications due to its unique structure and reactivity.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 8-chloro-5-(4-ethoxybenzoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione involves its interaction with molecular targets such as enzymes or receptors. The quinoline core may interact with DNA or proteins, while the dithiolo ring and ethoxyphenyl group may enhance its binding affinity and specificity. The exact pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with a quinoline core, such as chloroquine and quinine.

    Dithiolo Compounds: Compounds with a dithiolo ring, such as dithioloquinoline.

    Phenylmethanone Derivatives: Compounds with a phenylmethanone group, such as benzophenone.

Uniqueness

8-chloro-5-(4-ethoxybenzoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione: is unique due to its combination of a quinoline core, a dithiolo ring, and an ethoxyphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C21H18ClNO2S3

Molecular Weight

448 g/mol

IUPAC Name

(8-chloro-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-ethoxyphenyl)methanone

InChI

InChI=1S/C21H18ClNO2S3/c1-4-25-14-8-5-12(6-9-14)19(24)23-16-10-7-13(22)11-15(16)17-18(21(23,2)3)27-28-20(17)26/h5-11H,4H2,1-3H3

InChI Key

GZFYTACMCUIZED-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)N2C3=C(C=C(C=C3)Cl)C4=C(C2(C)C)SSC4=S

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2C3=C(C=C(C=C3)Cl)C4=C(C2(C)C)SSC4=S

Origin of Product

United States

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